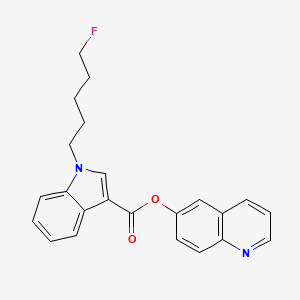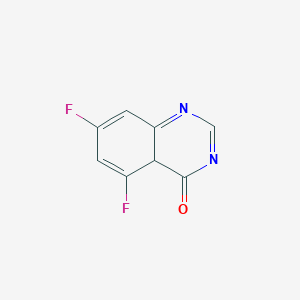
3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione involves several steps. One common synthetic route starts with the alkylation of xanthine derivatives. The reaction typically involves the use of alkyl halides under basic conditions to introduce the desired alkyl groups at specific positions on the xanthine ring . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione undergoes various chemical reactions, including:
Scientific Research Applications
3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione has been extensively studied for its scientific research applications:
Mechanism of Action
The mechanism of action of 3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione involves several pathways:
Phosphodiesterase Inhibition: It inhibits phosphodiesterase, leading to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA) pathways.
Adenosine Uptake Inhibition: The compound inhibits adenosine uptake, enhancing adenosine signaling and providing neuroprotective effects.
Anti-apoptotic Effects: It modulates the expression of Bcl-2 family proteins, reducing apoptosis in neuronal cells.
Comparison with Similar Compounds
3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione can be compared with other xanthine derivatives such as:
Theobromine: Another xanthine derivative with stimulant effects, commonly found in chocolate.
Caffeine: A well-known stimulant that also acts as a phosphodiesterase inhibitor.
Theophylline: Used in the treatment of respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
The uniqueness of this compound lies in its combined neuroprotective, antioxidant, and anti-inflammatory properties, making it a promising candidate for treating neurodegenerative diseases .
Properties
Molecular Formula |
C15H23N4O3+ |
|---|---|
Molecular Weight |
307.37 g/mol |
IUPAC Name |
3-methyl-1-(5-oxohexyl)-7-propyl-5H-purin-7-ium-2,6-dione |
InChI |
InChI=1S/C15H23N4O3/c1-4-8-18-10-16-13-12(18)14(21)19(15(22)17(13)3)9-6-5-7-11(2)20/h10,12H,4-9H2,1-3H3/q+1 |
InChI Key |
POGISAMZFLRXFN-UHFFFAOYSA-N |
Canonical SMILES |
CCC[N+]1=CN=C2C1C(=O)N(C(=O)N2C)CCCCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(2E)-2-[(2E,4E)-5-[3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-5-sulfoindol-1-ium-2-yl]penta-2,4-dienylidene]-1-ethyl-3,3-dimethylindole-5-sulfonate](/img/structure/B12353943.png)







![1,2,3,3a,4,5,6,6a-Octahydropyrazolo[3,4-c]pyrazol-4-amine](/img/structure/B12353981.png)
![6-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propylamino]-1,3-dimethyl-1,3-diazinane-2,4-dione](/img/structure/B12353984.png)
![Methyl 4-[[1-[[1-[[1-(4-chloro-3-oxobutan-2-yl)pyrrolidine-2-carbonyl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoate](/img/structure/B12353992.png)
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-iminopurine-6,8-dione](/img/structure/B12353999.png)
